rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo

Catalog No.
S6499840
CAS No.
64170-86-1
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo

CAS Number

64170-86-1

Product Name

rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo

IUPAC Name

(1S,5R,6R)-bicyclo[3.2.1]octan-6-ol

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c9-8-5-6-2-1-3-7(8)4-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1

InChI Key

HNCXRKBVFWLKTR-XLPZGREQSA-N

Canonical SMILES

C1CC2CC(C1)C(C2)O

Isomeric SMILES

C1C[C@H]2C[C@@H](C1)[C@@H](C2)O

Rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo, is a bicyclic organic compound characterized by a unique bicyclo[3.2.1]octane structure. This compound features a hydroxyl group (-OH) attached to the 6-position of the bicyclic framework, which contributes to its chemical reactivity and potential biological properties. The specific stereochemistry indicated by the (1R,5S,6S) notation denotes the spatial arrangement of atoms around the chiral centers in the molecule, influencing its interactions in chemical and biological systems.

Typical for alcohols and bicyclic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to yield more saturated alcohols or other derivatives.
  • Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research into the biological activity of rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol suggests that it may exhibit interesting pharmacological properties. Bicyclic compounds often interact with biological targets such as enzymes and receptors due to their unique three-dimensional structures. Preliminary studies indicate potential activity as an analgesic or anti-inflammatory agent, although further investigation is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol typically involves multiple steps:

  • Formation of the Bicyclic Framework: This can be achieved through cycloaddition reactions such as Diels-Alder reactions.
  • Introduction of the Hydroxyl Group: This step often involves reduction processes where a carbonyl precursor is converted into an alcohol.
  • Purification: The product is purified using techniques such as distillation or chromatography to isolate the desired stereoisomer.

Alternative synthetic routes may explore different starting materials or reaction conditions to optimize yield and selectivity.

Rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may serve as a scaffold for drug development, particularly in designing new analgesics or anti-inflammatory agents.
  • Chemical Research: It is utilized as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound's properties may be explored in developing new materials with specific mechanical or thermal characteristics.

Interaction studies involving rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol focus on its binding affinity to biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against various cell lines or biochemical pathways.

Such studies are critical for understanding the compound's potential therapeutic effects and guiding future research directions.

Rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol can be compared with several related compounds that share structural features but differ in functional groups or stereochemistry:

Compound NameStructureUnique Features
rac-(1R,5R,6R)-bicyclo[3.2.1]octan-6-amine hydrochlorideStructureContains an amine group instead of a hydroxyl group
rac-(1R,5S)-bicyclo[3.2.1]octan-7-oneStructureFeatures a ketone at position 7
rac-(1R,5S)-azabicyclo[3.2.1]octaneStructureContains a nitrogen atom in the bicyclic structure

Uniqueness

The uniqueness of rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol lies in its specific stereochemistry and the presence of the hydroxyl functional group at position 6, which differentiates it from other bicyclic compounds that may contain nitrogen or other functional groups instead of hydroxyl groups.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

126.104465066 g/mol

Monoisotopic Mass

126.104465066 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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